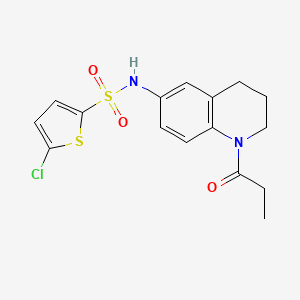![molecular formula C22H27N3O4S B6570495 N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide CAS No. 946211-41-2](/img/structure/B6570495.png)
N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide (NPTQ) is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid with a melting point of about 150°C. NPTQ is a synthetic compound that is used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments.
作用机制
N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide acts as an inhibitor of enzymes that catalyze the hydrolysis of peptide bonds. It binds to the enzyme active site and prevents the enzyme from catalyzing the reaction. N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide also binds to the substrate, preventing it from binding to the enzyme. This inhibits the enzyme’s ability to catalyze the reaction, thus preventing the hydrolysis of peptide bonds.
Biochemical and Physiological Effects
N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide has been used in a variety of biochemical and physiological studies. In biochemical studies, N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide has been used to investigate the mechanisms of enzyme inhibition and to study the structure and function of proteins. In physiological studies, N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system.
实验室实验的优点和局限性
N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also a relatively stable compound, and it is not toxic at the concentrations used in laboratory experiments. The major limitation of N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide is that it is not very soluble in water, and so it must be dissolved in an organic solvent such as dimethylformamide in order to be used in laboratory experiments.
未来方向
N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide has a wide range of potential applications in scientific research. It could be used to study the effects of drugs on cell cultures, as well as to study the effects of drugs on animal models. It could also be used to investigate the mechanisms of enzyme inhibition and to study the structure and function of proteins. N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide could also be used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. Furthermore, N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide could be used to develop new drug delivery systems, as well as to develop new drugs. Finally, N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide could be used to develop new methods for the synthesis of organic compounds.
合成方法
N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide can be synthesized by a number of methods. The most common method is by reacting 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl sulfamate with butanamide. This reaction is typically carried out in a solvent such as dimethylformamide (DMF) at a temperature of around 100°C. Other methods of synthesis include the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl sulfamate with butanamide in aqueous solution, and the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl sulfamate with butanamide in the presence of a strong base such as sodium hydroxide or potassium hydroxide.
科学研究应用
N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide is used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. In biochemical studies, N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide has been used as a tool to investigate the mechanisms of enzyme inhibition and to study the structure and function of proteins. In physiological studies, N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. In laboratory experiments, N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide has been used to study the effects of drugs on cell cultures, as well as to study the effects of drugs on animal models.
属性
IUPAC Name |
N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-3-6-21(26)23-17-8-11-19(12-9-17)30(28,29)24-18-10-13-20-16(15-18)7-5-14-25(20)22(27)4-2/h8-13,15,24H,3-7,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVKJPUFTKKRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570442.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B6570450.png)
![N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6570454.png)
![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570456.png)
![3-[(4-chlorophenyl)methyl]-8-(2-ethylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570465.png)
![8-(2-ethylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570466.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide](/img/structure/B6570473.png)
![2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide](/img/structure/B6570476.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B6570480.png)
![N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide](/img/structure/B6570494.png)
![N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide](/img/structure/B6570502.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide](/img/structure/B6570514.png)